molecular formula C7H14O3S B2568904 2-(Cyclopentanesulfonyl)ethan-1-ol CAS No. 1892507-05-9

2-(Cyclopentanesulfonyl)ethan-1-ol

Cat. No. B2568904
CAS RN: 1892507-05-9
M. Wt: 178.25
InChI Key: TZAGDDWXIOZQSY-UHFFFAOYSA-N
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Description

2-(Cyclopentanesulfonyl)ethan-1-ol, also known as CPSE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPSE is a colorless liquid that is soluble in water and organic solvents.

Scientific Research Applications

Metal-Free Direct Cycloaddition Reactions

2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, a compound structurally related to 2-(Cyclopentanesulfonyl)ethan-1-ol, have been utilized in metal-free [2+2] cycloaddition reactions with alkynes, demonstrating a mild and facile protocol for synthesizing substituted cyclobutenes at room temperature without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Ruthenium-Catalyzed Propargyl Alcohol Reactivity

Research on the cycloisomerization of diyne-ols catalyzed by ruthenium compounds has revealed a novel hydrative diyne cyclization pathway, contributing to our understanding of reaction mechanisms and expanding the toolbox for synthesizing complex cyclic compounds (Trost & Rudd, 2003).

Julia–Kocienski Olefination for Chalcones and Flavanones

2-(Benzo[d]thiazol-2-ylsulfonyl)-1-phenylethanones, closely related to the compound , have been used in Julia–Kocienski olefination with aldehydes to synthesize chalcones and flavanones, demonstrating the compound's role in facilitating complex organic synthesis processes (Kumar, Sharma, Tripathi, & Srivastava, 2010).

Yttrium-Mediated Conversion of Vinyl Grignard Reagents

A study involving the generation of a new 1,2-dimetalated ethane from a vinyl Grignard reagent in the presence of yttrium(III) chloride highlights innovative approaches to carbon−carbon bond formation, showcasing the broader potential of compounds like 2-(Cyclopentanesulfonyl)ethan-1-ol in synthetic chemistry (Tanaka, Sanjiki, & Urabe, 2008).

Protic Hydroxylic Ionic Liquids Synthesis

Research on the synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with structural similarities to 2-(Cyclopentanesulfonyl)ethan-1-ol, for creating hydroxylic ionic liquids with two types of nitrogenous centers offers insights into the design of new ionic liquids with enhanced properties (Shevchenko et al., 2017).

properties

IUPAC Name

2-cyclopentylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c8-5-6-11(9,10)7-3-1-2-4-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGDDWXIOZQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentanesulfonyl)ethan-1-ol

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